molecular formula C13H9FO2 B6372974 2-Fluoro-4-(4-formylphenyl)phenol CAS No. 1203988-32-2

2-Fluoro-4-(4-formylphenyl)phenol

Cat. No.: B6372974
CAS No.: 1203988-32-2
M. Wt: 216.21 g/mol
InChI Key: YKOCYLXXYSQPRJ-UHFFFAOYSA-N
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Description

2-Fluoro-4-(4-formylphenyl)phenol is an organic compound with the molecular formula C13H9FO2. This compound is characterized by the presence of a fluorine atom, a formyl group, and a phenolic hydroxyl group attached to a biphenyl structure. It is a versatile compound used in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(4-formylphenyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild and convenient conditions . Another method involves the use of 4-formylphenylboronic acid as a starting material, which undergoes a series of reactions including acetalization, Grignard formation, and reaction with tri-n-butyl borate .

Industrial Production Methods

Industrial production of this compound typically involves scalable and green synthesis methods. These methods focus on minimizing the use of toxic reagents and harsh reaction conditions, making the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(4-formylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 2-Fluoro-4-(4-carboxyphenyl)phenol.

    Reduction: 2-Fluoro-4-(4-hydroxyphenyl)phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-(4-formylphenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(4-formylphenyl)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the formyl group can undergo nucleophilic addition reactions. The fluorine atom can influence the compound’s reactivity and stability by altering the electronic properties of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-(4-formylphenyl)phenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a fluorine atom and a formyl group makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

4-(3-fluoro-4-hydroxyphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-7-11(5-6-13(12)16)10-3-1-9(8-15)2-4-10/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOCYLXXYSQPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684115
Record name 3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203988-32-2
Record name 3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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